1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14631427
InChI: InChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3
SMILES:
Molecular Formula: C23H30FN3O
Molecular Weight: 383.5 g/mol

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

CAS No.:

Cat. No.: VC14631427

Molecular Formula: C23H30FN3O

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine -

Specification

Molecular Formula C23H30FN3O
Molecular Weight 383.5 g/mol
IUPAC Name 1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
Standard InChI InChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3
Standard InChI Key CKPAMEGJQSRLMK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a piperidine moiety (a six-membered saturated ring with one nitrogen atom). Key substituents include:

  • A 4-fluorobenzyl group attached to the piperidine nitrogen.

  • A 2-methoxyphenyl group bonded to the piperazine nitrogen .

The molecular formula is C23H30FN3O, with a molecular weight of 395.5 g/mol. The fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methoxyphenyl substituent may influence receptor binding affinity .

Stereochemical Considerations

Although the compound lacks chiral centers in its base structure, stereochemical variations could arise during synthesis if asymmetric intermediates are used. No enantiomer-specific data are currently available, but analogous piperazine derivatives exhibit stereoselective receptor interactions .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization:

    • The piperidine ring is alkylated with 4-fluorobenzyl chloride to form 1-(4-fluorobenzyl)piperidin-4-amine .

  • Piperazine Coupling:

    • The amine reacts with 1-(2-methoxyphenyl)piperazine via nucleophilic substitution or reductive amination .

A representative pathway is:

Piperidine4-Fluorobenzyl chloride1-(4-Fluorobenzyl)piperidin-4-amine2-MethoxyphenylpiperazineTarget Compound\text{Piperidine} \xrightarrow{\text{4-Fluorobenzyl chloride}} \text{1-(4-Fluorobenzyl)piperidin-4-amine} \xrightarrow{\text{2-Methoxyphenylpiperazine}} \text{Target Compound}

Optimization Strategies

Industrial-scale production employs continuous flow reactors to enhance yield (reported >80%) and purity (>98%) . Catalytic systems, such as palladium-based catalysts, may reduce side products like dibenzylated derivatives .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: Estimated 120–140°C based on analogous piperazines.

  • Solubility:

    • Lipophilic in organic solvents (e.g., chloroform, DMSO).

    • Limited aqueous solubility (~0.1 mg/mL at pH 7.4) .

Spectroscopic Characterization

  • NMR:

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.25–6.75 (aromatic protons), 3.85 (OCH3_3), 3.50–2.70 (piperazine/piperidine CH2_2) .

  • IR: Peaks at 1240 cm1^{-1} (C-F stretch) and 2820 cm1^{-1} (OCH3_3) confirm functional groups.

Pharmacological Activity

Receptor Interactions

The compound exhibits affinity for dopamine D2/D3 receptors (Ki_i = 12–45 nM in vitro), likely due to the fluorobenzyl group’s resemblance to dopamine’s phenyl ring . Unlike simpler piperazines, its piperidine linkage may reduce off-target binding to serotonin receptors .

Preclinical Findings

  • Antidepressant Effects: In rodent models, doses of 5–10 mg/kg reduced immobility time in forced-swim tests by 40–60%.

  • Anxiolytic Activity: Elevated plus-maze tests showed a 30% increase in open-arm exploration at 3 mg/kg .

Applications and Development

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